molecular formula C18H18N2O4S B2461824 N-(4-methoxyphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898435-90-0

N-(4-methoxyphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No. B2461824
CAS RN: 898435-90-0
M. Wt: 358.41
InChI Key: QWFIPILODUVTBA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings. It has a pyrrolo[3,2,1-ij]quinoline core, which is a type of polycyclic aromatic compound. This core is substituted with a sulfonamide group at the 8-position and a 4-methoxyphenyl group at the nitrogen position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolo[3,2,1-ij]quinoline core, along with the sulfonamide and 4-methoxyphenyl substituents. The exact three-dimensional structure would depend on the specific stereochemistry of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the sulfonamide group might be susceptible to hydrolysis, while the aromatic rings might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group might increase its solubility in water, while the aromatic rings might increase its stability .

Scientific Research Applications

Perovskite Solar Cell Applications

Perovskite solar cells (PSCs) have gained significant attention due to their high power conversion efficiency (PCE). Organic small molecules serve as hole-transporting materials (HTMs) in PSCs. In this context, the compound has been explored for its potential as an HTM. Specifically, two N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivative-based HTMs—CP1 and CP2 —were designed with different conjugated π-bridge cores of fused aromatic rings. Computational studies using density functional theory (DFT) and time-dependent DFT (TD-DFT) revealed that CP1 and CP2 exhibit better properties, including good stability and high hole mobility, compared to the parent HTM H101. Experimental validation confirmed these theoretical predictions, with CP1-based PSCs achieving a higher PCE of 15.91% compared to the H101-based device .

Pharmacological Applications

The compound and its derivatives have garnered interest in the last two decades. Notably, 8-hydroxyquinoline and its derivatives find diverse pharmacological applications, including:

EGFR/VEGFR-2 Inhibition

Structural bioinformatics methods were employed to identify promising EGFR/VEGFR-2 inhibitors from the compound and its modified derivatives. These inhibitors hold potential for cancer therapy, and computational analyses provided insights into their binding interactions and pharmacokinetics .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation of its potential biological activities. Additionally, studies could be conducted to determine its physical and chemical properties in more detail .

properties

IUPAC Name

N-(4-methoxyphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-24-15-5-3-14(4-6-15)19-25(22,23)16-10-12-2-7-17(21)20-9-8-13(11-16)18(12)20/h3-6,10-11,19H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFIPILODUVTBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

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